molecular formula C18H17FN4O4S2 B2832478 3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole CAS No. 2034444-61-4

3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2832478
CAS No.: 2034444-61-4
M. Wt: 436.48
InChI Key: KGGXJYXDUOSFFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine and 1,2,4-triazole rings, the introduction of the sulfonyl groups, and the coupling of these components together. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on its functional groups and connectivity. The presence of the azetidine and 1,2,4-triazole rings suggests that the compound may have a rigid, cyclic structure. The fluoro-substituted biphenyl group may contribute to the overall hydrophobicity of the compound .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The azetidine ring is a strained four-membered ring and could be reactive towards ring-opening reactions. The sulfonyl groups could potentially be involved in substitution reactions or act as leaving groups.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the fluoro-substituted biphenyl group and the two sulfonyl groups could affect the compound’s solubility and stability .

Scientific Research Applications

Regioselective Synthesis and Potential Applications

  • Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles : A study detailed a metal-free approach to synthesize 4-fluorosulfonyl 1,2,3-triazoles, extending to various sulfonates, sulfonamides, and sulfonic acid derivatives. This method provides access to compounds difficult to obtain by existing methods, hinting at potential applications in drug development and material science (Thomas & Fokin, 2018).

Antimicrobial Activities

  • Halogenated 1H-Pyrazoles : A different study synthesized fluoro and chloro derivatives to enhance antimycotic and antibacterial properties. Certain compounds exhibited superior antimicrobial effects, indicating the potential of halogenated derivatives for treating infections (Menozzi et al., 2004).
  • Sulfone Derivatives Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties showed effective antibacterial activities against Xanthomonas oryzae, suggesting their use in agricultural pest control (Shi et al., 2015).

Biochemical Synthesis and Biological Activity

  • One-pot Synthesis of Sulfonyl-1H-1,2,3-triazolyl-thiomorpholine Derivatives : Novel 1,2,3-triazole derivatives were synthesized with reported antibacterial and free radical scavenging activity, highlighting their potential in medicinal chemistry (Sreerama et al., 2020).
  • Selective Estrogen Receptor Degrader and Antagonist : The discovery of AZD9833, a potent selective estrogen receptor degrader (SERD) and antagonist for ER+ breast cancer treatment, showcases the therapeutic potential of structurally related compounds (Scott et al., 2020).

Synthesis and Pharmacological Studies

  • Anticonvulsant Potential : Compounds synthesized from 1,2,3-triazoles demonstrated selective antagonism of strychnine-induced convulsions, suggesting their application as antispastic agents (Kane et al., 1994).
  • Antibacterial Sulfonamide Bridged 1,2,3-Triazoles : A series of sulfonamide bridged 1,2,3-triazoles showed efficacy against various bacterial strains, indicating their use as potential antibiotics (Yadav & Kaushik, 2022).

Properties

IUPAC Name

3-[1-[4-(4-fluorophenyl)phenyl]sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4S2/c1-22-12-20-21-18(22)28(24,25)17-10-23(11-17)29(26,27)16-8-4-14(5-9-16)13-2-6-15(19)7-3-13/h2-9,12,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGXJYXDUOSFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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